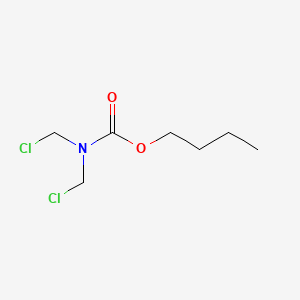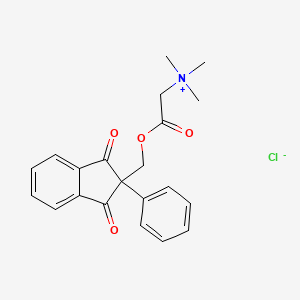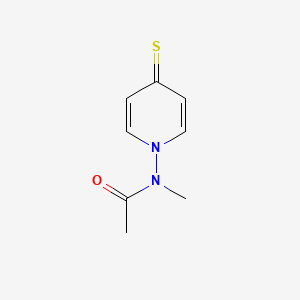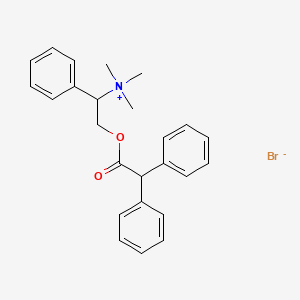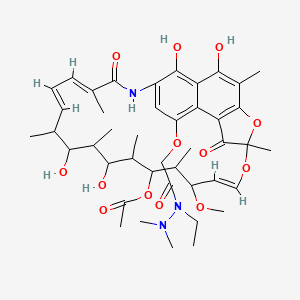
Rifamycin B dimethylethylhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rifamycin B dimethylethylhydrazide is a derivative of rifamycin B, which belongs to the rifamycin class of antibiotics. Rifamycins are known for their potent antibacterial activity, particularly against mycobacteria, making them crucial in the treatment of diseases such as tuberculosis and leprosy . This compound is synthesized to enhance the pharmacological properties of rifamycin B, aiming to improve its efficacy and reduce resistance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rifamycin B dimethylethylhydrazide typically involves the modification of rifamycin B through a series of chemical reactions. One common method starts with rifamycin B, which is reacted with dimethylethylhydrazine under controlled conditions to form the desired compound. The reaction conditions often include specific solvents, temperatures, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using the bacterium Amycolatopsis rifamycinica. The fermentation broth is then subjected to extraction and purification processes to isolate rifamycin B, which is subsequently modified to produce this compound . Continuous flow synthesis methods have also been explored to improve efficiency and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
Rifamycin B dimethylethylhydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its antibacterial properties.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its stability and activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of rifamycin derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like dimethylethylhydrazine. The reactions are typically carried out under controlled temperatures and pH to ensure optimal conditions for the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific modifications being made. For instance, oxidation of this compound can lead to the formation of various oxidized derivatives, each with distinct pharmacological properties .
Applications De Recherche Scientifique
Rifamycin B dimethylethylhydrazide has a wide range of scientific research applications:
Mécanisme D'action
Rifamycin B dimethylethylhydrazide exerts its antibacterial effects by inhibiting bacterial RNA polymerase, thereby preventing the transcription of bacterial DNA into RNA. This inhibition disrupts protein synthesis, leading to bacterial cell death . The compound specifically targets the beta subunit of RNA polymerase, which is crucial for the enzyme’s function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to rifamycin B dimethylethylhydrazide include:
Rifampicin: Another rifamycin derivative widely used in the treatment of tuberculosis.
Rifabutin: Used primarily for treating Mycobacterium avium complex infections.
Rifapentine: Known for its long half-life, making it suitable for intermittent dosing regimens.
Rifaximin: Used to treat traveler’s diarrhea and hepatic encephalopathy.
Uniqueness
This compound is unique due to its specific chemical modifications, which enhance its stability and reduce the likelihood of resistance development compared to other rifamycin derivatives . Its unique structure allows for targeted interactions with bacterial RNA polymerase, making it a valuable tool in both research and clinical settings .
Propriétés
Numéro CAS |
17607-48-6 |
|---|---|
Formule moléculaire |
C43H59N3O13 |
Poids moléculaire |
825.9 g/mol |
Nom IUPAC |
[(9E,19E,21E)-27-[2-[dimethylamino(ethyl)amino]-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C43H59N3O13/c1-13-46(45(10)11)31(48)20-56-30-19-28-38(52)33-32(30)34-40(26(7)37(33)51)59-43(9,41(34)53)57-18-17-29(55-12)23(4)39(58-27(8)47)25(6)36(50)24(5)35(49)21(2)15-14-16-22(3)42(54)44-28/h14-19,21,23-25,29,35-36,39,49-52H,13,20H2,1-12H3,(H,44,54)/b15-14+,18-17+,22-16+ |
Clé InChI |
JJFRSXARWAFDCT-ZDOWLDHSSA-N |
SMILES isomérique |
CCN(C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O)N(C)C |
SMILES canonique |
CCN(C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


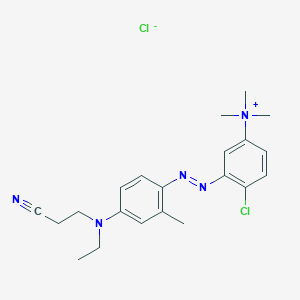
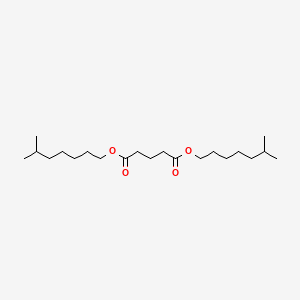

![N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide](/img/structure/B15342396.png)
![1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate;nickel(2+);nickel(3+)](/img/structure/B15342407.png)
![Di(pyridin-2-yl) [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B15342412.png)


